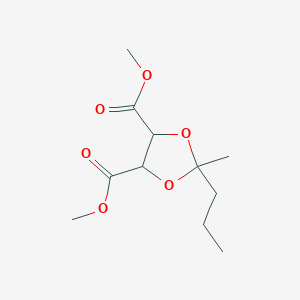
Ethanol, 2-(phenylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(phenylsulfinyl)- is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of a phenylsulfinyl group attached to the ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(phenylsulfinyl)- typically involves the oxidation of 2-(phenylthio)ethanol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually conducted in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for Ethanol, 2-(phenylsulfinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced back to 2-(phenylthio)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: 2-(phenylsulfonyl)ethanol
Reduction: 2-(phenylthio)ethanol
Substitution: Various ethers and esters depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenylsulfinyl group can participate in redox reactions, influencing cellular oxidative states. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through the formation of covalent or non-covalent bonds with the target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(Phenylthio)ethanol: The reduced form of Ethanol, 2-(phenylsulfinyl)-, which lacks the sulfinyl group.
2-(Phenylsulfonyl)ethanol: The oxidized form, where the sulfinyl group is further oxidized to a sulfone.
Phenylmethanol: A simpler alcohol with a phenyl group attached to the hydroxyl-bearing carbon.
Uniqueness: Ethanol, 2-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
22063-21-4 |
|---|---|
Molekularformel |
C8H10O2S |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-(benzenesulfinyl)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
XFCVCXIDRVKGAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)


![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)

![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)




![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)


